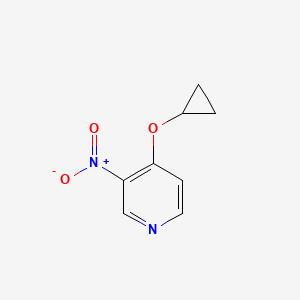

4-Cyclopropoxy-3-nitropyridine

Description

Contextualization within the Landscape of Substituted Pyridine (B92270) Chemistry

Pyridine, a basic heterocyclic organic compound with the formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org The pyridine ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.comnih.gov Substituted pyridines are compounds in which one or more hydrogen atoms on the pyridine ring have been replaced by other functional groups. 4-Cyclopropoxy-3-nitropyridine is a disubstituted pyridine, featuring a cyclopropoxy group at the 4-position and a nitro group at the 3-position. Its chemical structure places it within the broad and actively studied class of nitropyridines, which are recognized as valuable precursors for a wide range of more complex heterocyclic systems. mdpi.comevitachem.com The development of efficient synthetic methods, such as transition-metal-catalyzed cycloaddition reactions and multicomponent reactions, has greatly expanded the ability of chemists to create a diverse library of multi-substituted pyridines. bohrium.combohrium.comrsc.orgrsc.org

Significance of Pyridine Scaffold Functionalization

The functionalization of the pyridine scaffold is a critical endeavor in organic and medicinal chemistry. The pyridine nucleus is considered a "privileged structural motif" in drug design, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.comontosight.ai The strategic placement of substituents on the pyridine ring profoundly influences its physicochemical properties, including its basicity, reactivity, and biological activity. nih.gov

Due to the electronegative nitrogen atom, the pyridine ring is electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. wikipedia.orgnih.gov The introduction of functional groups can further modulate this reactivity. Electron-withdrawing groups, for example, enhance the ring's susceptibility to nucleophilic attack, while electron-donating groups can increase its reactivity towards electrophiles. numberanalytics.com This ability to fine-tune the electronic properties of the ring through functionalization allows chemists to design and synthesize molecules with specific, desired characteristics for applications ranging from therapeutics to materials science. nih.govnumberanalytics.com

Role of Nitro and Cyclopropoxy Moieties in Molecular Design

The two substituents in this compound, the nitro group and the cyclopropoxy group, each impart distinct and significant properties to the molecule.

The nitro group (NO₂) is a powerful electron-withdrawing group. nih.gov Its presence on the pyridine ring significantly activates the molecule for nucleophilic substitution reactions. mdpi.com This makes nitropyridines versatile synthetic intermediates. mdpi.comnih.gov The nitro group itself can be readily converted into other important nitrogen-containing functionalities, such as amino groups (through reduction), which opens pathways to construct fused heterocyclic systems or to introduce new pharmacophores. mdpi.com In the context of medicinal chemistry, the nitro group is a key feature in some bioactive molecules, where it can be essential for activities such as antitubercular or trypanocidal effects. ontosight.ai

The cyclopropoxy group (-O-c-C₃H₅) incorporates a cyclopropyl (B3062369) ring, a small, highly strained three-membered carbocycle. fiveable.me In medicinal chemistry, the cyclopropyl moiety is increasingly used as a strategic design element. scientificupdate.comiris-biotech.de It can serve as a metabolically stable replacement for other alkyl groups, such as N-ethyl, which are more susceptible to oxidative metabolism by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com The rigid, three-dimensional structure of the cyclopropyl ring can also provide conformational constraint, locking a molecule into a bioactive conformation and potentially leading to more favorable binding with a biological target. iris-biotech.deacs.org Furthermore, it can be used to modulate properties like lipophilicity and potency. fiveable.meacs.org

Table 1: Properties and Roles of Functional Moieties in this compound

| Moiety | Key Properties | Role in Molecular Design |

|---|---|---|

| **Nitro Group (NO₂) ** | Strong electron-withdrawing nature. nih.gov | Activates pyridine ring for nucleophilic attack. mdpi.com Versatile synthetic handle for conversion to other functional groups (e.g., amines). mdpi.com Can be a key pharmacophore for specific biological activities. ontosight.ai |

| Cyclopropoxy Group (-O-c-C₃H₅) | Strained, rigid three-membered ring. fiveable.me | Enhances metabolic stability by resisting oxidation. iris-biotech.dehyphadiscovery.com Provides conformational constraint to improve binding affinity. acs.org Can modulate lipophilicity and potency. iris-biotech.deacs.org Used as a bioisosteric replacement for other groups. acs.org |

Overview of Research Trajectories for Heterocyclic Compounds with Unique Substituents

Current research in heterocyclic chemistry is vibrant and multifaceted, with several key trends driving the field forward. A major focus is the development of new, sustainable, and efficient synthetic methodologies to access complex heterocyclic structures that were previously difficult to synthesize. numberanalytics.comscispace.com This includes the advancement of transition metal-catalyzed cross-coupling and cycloaddition reactions. rsc.orgrsc.org

There is also a continuous and expanding search for novel heterocyclic compounds with unique biological activities. numberanalytics.comnumberanalytics.com The discovery of new molecular frameworks is essential for developing next-generation pharmaceuticals to address a wide range of diseases, including cancer and infectious diseases. mdpi.comnih.gov Compounds with unique combinations of substituents, such as this compound, are of interest as they explore new regions of chemical space and may exhibit novel pharmacological profiles.

Furthermore, heterocyclic compounds are integral to the development of advanced materials. numberanalytics.com Research is ongoing into creating new dyes, pigments, and organic electronic materials with specific photoluminescent or conductive properties. numberanalytics.comacs.org The design of heterocyclic molecules with tailored electronic characteristics, influenced by their specific substituents, is central to this area of research. numberanalytics.comacs.org

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

4-cyclopropyloxy-3-nitropyridine |

InChI |

InChI=1S/C8H8N2O3/c11-10(12)7-5-9-4-3-8(7)13-6-1-2-6/h3-6H,1-2H2 |

InChI Key |

WJTNKKDGLAGSOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=NC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Cyclopropoxy 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the pyridine core of 4-cyclopropoxy-3-nitropyridine. This process involves the displacement of a leaving group on the aromatic ring by a nucleophile.

Reactivity at the C-4 Position and the Influence of the Nitro Group

The pyridine ring is inherently electron-deficient, which makes it more reactive towards nucleophilic substitution compared to benzene (B151609). pearson.com This reactivity is particularly pronounced at the C-2 and C-4 positions, as the nitrogen atom can effectively stabilize the negative charge of the anionic intermediate (a Meisenheimer complex) through resonance. stackexchange.comnumberanalytics.com In the case of this compound, the cyclopropoxy group is situated at the activated C-4 position, making it a viable leaving group.

The presence of a nitro group (-NO2) significantly enhances the ring's susceptibility to nucleophilic attack due to its strong electron-withdrawing nature. numberanalytics.commasterorganicchemistry.com While the activating effect is most pronounced when the nitro group is positioned ortho or para to the leaving group, a meta-nitro group, as seen in this compound, still substantially increases the electrophilicity of the pyridine ring. uci.eduwikipedia.org This general activation facilitates the attack of nucleophiles at the C-4 position. Studies on the analogous compound, 4-methoxy-3-nitropyridine, confirm that the alkoxy group at the C-4 position readily undergoes displacement in SNAr reactions, serving as a precedent for the reactivity of the cyclopropoxy analogue.

Investigation of Various Nucleophiles and Reaction Conditions

A variety of nucleophiles can be employed to displace the cyclopropoxy group at the C-4 position of this compound, leading to a diverse range of substituted 3-nitropyridine (B142982) derivatives. The choice of nucleophile and reaction conditions allows for tailored synthetic outcomes. Common nucleophiles include amines, alkoxides, and other carbon and sulfur-based nucleophiles.

Research on analogous 4-alkoxy-3-nitropyridines demonstrates successful substitution with amine nucleophiles. For instance, the reaction of 4-ethoxy-3-nitropyridine (B157411) with ammonium (B1175870) acetate (B1210297) at elevated temperatures yields 4-amino-3-nitropyridine. chemicalbook.com Similarly, kinetic studies on 2-methoxy-3-nitropyridine (B1295690) have been performed with secondary amines like morpholine, piperidine, and pyrrolidine (B122466) in aqueous solutions. researchgate.net These reactions typically proceed under mild to moderate conditions, often requiring heating to achieve complete conversion.

Below is a table summarizing representative SNAr reactions on 4-alkoxy-3-nitropyridine systems, which are analogous to this compound.

| Substrate Analogue | Nucleophile | Solvent/Conditions | Product | Source |

|---|---|---|---|---|

| 4-Ethoxy-3-nitropyridine | Ammonium acetate | 120°C | 4-Amino-3-nitropyridine | chemicalbook.com |

| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous solution, 20°C | 2-(Piperidin-1-yl)-3-nitropyridine | researchgate.net |

| 2-Methoxy-3-nitropyridine | Morpholine | Aqueous solution, 20°C | 4-(3-Nitropyridin-2-yl)morpholine | researchgate.net |

| 4-Methoxy-3-nitropyridine | Amines | Not specified | 4-Amino-substituted-3-nitropyridines |

Mechanistic Elucidation of SNAr Processes

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. wikipedia.orglibretexts.org

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the pyridine ring is restored by the expulsion of the leaving group, which in this case is the cyclopropoxide anion. This results in the formation of the final substituted pyridine product.

Kinetic studies on similar systems, such as the reaction of 2-methoxy-3-nitropyridine with secondary amines, show a linear Brønsted-type plot, which is indicative of a classic SNAr mechanism where the nucleophilic attack is the rate-limiting step. researchgate.net

Reduction Reactions of the 3-Nitro Group

The nitro group of this compound is a versatile functional group that can be readily reduced to an amino group, providing a key intermediate for further molecular elaboration.

Subsequent Functionalization via the Amino Moiety

The resulting 4-cyclopropoxy-3-aminopyridine is a valuable intermediate for further synthetic modifications. The amino group is a versatile handle that can participate in a wide array of chemical reactions to build more complex molecular architectures.

The primary amine can undergo acylation with acid chlorides or anhydrides to form amides. It can also react with isocyanates to form ureas or with sulfonyl chlorides to produce sulfonamides. Furthermore, the amino group facilitates the construction of fused heterocyclic systems. For example, reaction with appropriate precursors can lead to the formation of imidazopyridines, which are common scaffolds in medicinal chemistry. researchgate.net The amino group can also be a directing group in other reactions or be converted into a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions. The nucleophilic character of the amino group itself can also be utilized in substitution reactions.

Reactions Involving the Cyclopropoxy Ring System

The cyclopropoxy moiety of this compound is a source of significant chemical reactivity, primarily due to the inherent ring strain of the three-membered ring. This strain can be harnessed in a variety of synthetic transformations, making the cyclopropoxy group more than just a simple alkoxy substituent. The electron-withdrawing nature of the 3-nitropyridine ring further activates the cyclopropane (B1198618) for certain transformations.

Cyclopropane Ring-Opening Reactions

The high ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions under various conditions. These reactions are often promoted by Lewis acids, Brønsted acids, or transition metals, which coordinate to the ether oxygen or the pyridine nitrogen, facilitating the cleavage of a C-C bond within the cyclopropane ring. researchgate.netnih.govsnnu.edu.cn The polarization of the cyclopropane C-C bonds, influenced by the adjacent oxygen atom and the electron-deficient aromatic system, typically directs the regioselectivity of the ring-opening.

Under Lewis acidic conditions, the coordination of the acid to the ether oxygen can lead to a nucleophilic attack on one of the cyclopropyl (B3062369) carbons, resulting in a 1,3-difunctionalized propane (B168953) derivative. nih.gov The choice of nucleophile and reaction conditions can be tuned to introduce a variety of functional groups. For instance, in the presence of a halide source, a 1,3-haloalkoxy derivative could be formed.

Transition metal-catalyzed ring-opening reactions offer another versatile approach. acs.orgrsc.org Catalysts such as palladium can insert into a C-C bond of the cyclopropane, forming a metallacyclobutane intermediate. This intermediate can then undergo further reactions, such as reductive elimination or cross-coupling, to yield a range of products. For example, a palladium-catalyzed reaction with an appropriate coupling partner could lead to the formation of a butenylpyridine derivative. rsc.org

The table below summarizes representative conditions for cyclopropane ring-opening reactions, extrapolated from studies on related aryl cyclopropyl ethers and donor-acceptor cyclopropanes.

| Catalyst/Reagent | Nucleophile/Coupling Partner | Product Type | Reference |

| Lewis Acid (e.g., BCl₃) | Arene | 1,3-Arylalkoxy derivative | nih.gov |

| Brønsted Acid (e.g., TfOH in HFIP) | Arene | 1,3-Arylalkoxy derivative | researchgate.net |

| Pd(OAc)₂/PCy₃ | - | (E)-1-Arylbut-2-en-1-one derivative | rsc.org |

| Nickel Catalyst | Alkyl Bromide | Alkylated ketone derivative | acs.org |

| Photoredox Catalyst | Various Nucleophiles | 1,3-Difunctionalized derivative | researchgate.net |

Cycloaddition Reactions Facilitated by the Cyclopropyl Moiety

The strained cyclopropane ring can act as a three-carbon synthon in various cycloaddition reactions. thieme-connect.comthieme-connect.com While much of the research has focused on cyclopropanes activated by carbonyl or imine groups, the principles can be extended to the cyclopropoxy group of this compound, especially given the electronic activation provided by the nitropyridine ring. These reactions typically proceed through a formal [3+n] cycloaddition pathway, where the cyclopropane provides the three-atom component.

For instance, in a formal [3+2] cycloaddition, the ring-opened cyclopropane can react with a two-atom component, such as an alkene, alkyne, or carbonyl group, to form a five-membered ring. thieme-connect.comacs.orgresearchgate.net The reaction is often initiated by a Lewis acid or a transition metal catalyst that facilitates the formation of a zwitterionic or organometallic intermediate. This intermediate then reacts with the dipolarophile or dienophile.

The table below outlines potential cycloaddition reactions involving the cyclopropyl moiety, based on established reactivity of donor-acceptor cyclopropanes.

| Reaction Type | Reactant | Catalyst/Conditions | Product | Reference |

| Formal [3+2] Cycloaddition | Alkene/Alkyne | Lewis Acid or Photochemical | Substituted cyclopentane/cyclopentene | acs.org |

| Formal [3+2] Cycloaddition | Aldehyde/Ketone | Lewis Acid (e.g., MgI₂) | Substituted tetrahydrofuran | thieme-connect.com |

| Formal [3+3] Cycloaddition | Nitrone | Lewis Acid | Substituted tetrahydro-1,2-oxazine | thieme-connect.com |

| Formal [4+3] Cycloaddition | Diene | Lewis Acid | Substituted cycloheptene | thieme-connect.com |

Strain-Release Processes and Their Synthetic Utility

The release of the inherent strain energy of the cyclopropane ring (approximately 27 kcal/mol) serves as a powerful thermodynamic driving force for a variety of chemical transformations. rsc.orgacs.orgresearchgate.netnih.govresearchgate.net This principle can be strategically employed in the synthesis of more complex molecules starting from this compound.

Strain-release can drive skeletal rearrangements, where the carbon framework of the molecule is reorganized to form more stable structures. For example, under thermal or catalytic conditions, the cyclopropoxy group could potentially rearrange to a cyclobutanone (B123998) or a dihydrofuran derivative. Such rearrangements often proceed with high stereospecificity, allowing for the construction of complex stereocenters. rsc.org

Furthermore, the strain-release can be coupled with functionalization reactions. For example, a strain-release driven homologation could be envisioned where the cyclopropyl group is expanded to a four-membered ring with the concomitant introduction of a new functional group. researchgate.net These processes are valuable for rapidly building molecular complexity from a relatively simple starting material.

The synthetic utility of these strain-release processes is summarized in the table below.

| Transformation | Conditions | Resulting Structure | Synthetic Advantage | Reference |

| Skeletal Rearrangement | Thermal or Lewis Acid | Functionalized bicyclic imides | Rapid access to complex scaffolds | rsc.org |

| Ring Expansion | Lewis Acid, Electrophile | Substituted cyclobutane | Modular synthesis of four-membered rings | researchgate.net |

| Heteroatom Functionalization | Amine, Alcohol, Thiol | Functionalized cyclopentane | Direct installation of bioisosteres | nih.gov |

Other Significant Chemical Transformations and Derivatizations

Beyond the reactions involving the cyclopropoxy ring, this compound can undergo a variety of other chemical transformations, primarily centered around the reactivity of the nitropyridine core. The electron-withdrawing nitro group and the pyridine nitrogen significantly influence the molecule's reactivity, making it a versatile intermediate for the synthesis of various derivatives. spectroscopyonline.commdpi.comresearchgate.net

One of the most common transformations is the reduction of the nitro group to an amine. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). evitachem.comevitachem.com The resulting 4-cyclopropoxy-pyridin-3-amine is a key intermediate for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are of interest in medicinal chemistry. ntnu.no

The pyridine ring itself is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the nitro group. While the 4-position is occupied by the cyclopropoxy group, any leaving groups at the 2- or 6-positions would be readily displaced by nucleophiles. For related 2-chloro-3-nitropyridine (B167233) derivatives, substitution with amines or other nucleophiles is a common strategy. evitachem.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the derivatization of pyridines. rsc.orguwindsor.camdpi.comrsc.orgnih.govorganic-chemistry.org If a halogen were present on the pyridine ring of this compound, it could be readily coupled with a variety of partners to introduce new carbon-carbon or carbon-heteroatom bonds.

The table below provides an overview of these transformations.

| Reaction Type | Reagents and Conditions | Product | Significance | Reference |

| Nitro Group Reduction | H₂, Pd/C or Fe, HCl | 4-Cyclopropoxy-pyridin-3-amine | Precursor to fused heterocycles | evitachem.commdpi.com |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂) on a 2-halo derivative | 2-Substituted-4-cyclopropoxy-3-nitropyridine | Introduction of diverse functional groups | evitachem.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base on a halo-derivative | Aryl-substituted pyridine | C-C bond formation | uwindsor.ca |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base on a halo-derivative | Alkynyl-substituted pyridine | C-C bond formation | mdpi-res.com |

| Amination | Hydroxylamine or triazole on a halo-derivative | Amino-substituted pyridine | C-N bond formation | ntnu.no |

Applications of 4 Cyclopropoxy 3 Nitropyridine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of 4-Cyclopropoxy-3-nitropyridine makes it an ideal precursor for the synthesis of complex organic molecules, particularly those containing heterocyclic frameworks and multiple functional groups.

The pyridine (B92270) ring of this compound is a foundational element for the construction of more complex, fused heterocyclic systems. nih.gov The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution reactions, facilitating the introduction of various substituents that can then participate in cyclization reactions. mdpi.com For instance, derivatives of this compound can be utilized in the synthesis of fused ring systems like isoxazolo[4,3-b]pyridines. mdpi.com

The general strategy often involves the initial modification of the pyridine ring, followed by an intramolecular reaction to form the new heterocyclic ring. The versatility of the nitro group allows for its conversion into other functionalities, such as an amino group, which can then be a key participant in these cyclization cascades. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Derived from Nitropyridine Precursors

| Precursor Class | Resulting Heterocyclic Scaffold | Synthetic Strategy |

|---|---|---|

| 2-Chloro-3-nitropyridines | Isoxazolo[4,3-b]pyridines | Sonogashira cross-coupling followed by cycloisomerization. mdpi.com |

| 3-Nitropyridines | Fused Pyridines | Nucleophilic substitution and subsequent intramolecular cyclization. mdpi.com |

This table provides examples of how nitropyridine precursors, a class to which this compound belongs, are used to construct advanced heterocyclic scaffolds.

The distinct functional groups present in this compound allow for a series of sequential chemical transformations to build polyfunctionalized molecules. The nitro group can be readily reduced to an amine, which can then undergo a plethora of reactions such as acylation, alkylation, or serve as a directing group for further substitutions. evitachem.com

Simultaneously, the cyclopropoxy group can influence the electronic properties and steric environment of the molecule, and in some cases, can be cleaved under specific conditions to introduce other functionalities. The pyridine nitrogen itself can be quaternized or oxidized, adding another layer of reactivity. This multi-faceted reactivity enables chemists to systematically build molecular complexity from a relatively simple starting material.

Intermediate in Medicinal Chemistry Research (Synthetic Focus)

In the realm of medicinal chemistry, this compound and its derivatives are valuable intermediates in the synthesis of potential drug candidates. evitachem.comevitachem.com The focus here is on the synthetic pathways that lead to these biologically relevant molecules.

The structural motif of this compound is found within more complex molecules that have been investigated for various therapeutic applications. For example, derivatives of this compound can act as precursors to molecules targeting neurological disorders. evitachem.com The synthesis of such compounds often involves the strategic modification of the nitro and cyclopropoxy groups to introduce pharmacophoric features.

One common synthetic route involves the nucleophilic substitution of a leaving group at the 2- or 6-position of the pyridine ring, followed by the reduction of the nitro group and subsequent elaboration of the resulting amino group. This amino group can then be used to form amides, sulfonamides, or participate in coupling reactions to build the final target molecule.

Table 2: Synthetic Transformations of Nitropyridines in Medicinal Chemistry

| Starting Material | Reaction Type | Resulting Functional Group | Potential Therapeutic Area |

|---|---|---|---|

| 2-Chloro-3-nitropyridine (B167233) | Nucleophilic Substitution | Amine | Various |

| 3-Nitropyridine (B142982) | Reduction | Amine | Various |

| Amine Derivative | Acylation | Amide | Various |

This table illustrates common synthetic transformations of nitropyridines, which are applicable to derivatives of this compound, in the generation of pharmaceutically relevant compounds.

Drug discovery programs often rely on the efficient synthesis of a library of related compounds to explore structure-activity relationships (SAR). The modular nature of synthesizing derivatives from this compound makes it an attractive scaffold for such programs. By varying the substituents on the pyridine ring, chemists can systematically alter the properties of the final compounds and observe the impact on their biological activity.

The synthetic accessibility of various analogs from this common intermediate allows for a rapid and cost-effective exploration of the chemical space around a particular pharmacophore. This approach is crucial in the early phases of drug discovery for identifying promising lead candidates.

Utility in Agrochemical Synthesis and Derivatization

The pyridine moiety is a well-established component of many successful agrochemicals, including herbicides, fungicides, and insecticides. mdpi.comnih.gov Nitropyridine derivatives, such as this compound, serve as important building blocks in the synthesis and derivatization of new agrochemical candidates. evitachem.com

The synthetic strategies employed in agrochemical research often parallel those in medicinal chemistry, with a focus on creating molecules that exhibit high efficacy and selectivity. The derivatization of the this compound core allows for the fine-tuning of properties such as herbicidal or insecticidal activity. For example, the synthesis of nitropyridine-containing herbicides has been reported, demonstrating the importance of this class of compounds in agriculture. mdpi.com The ability to introduce various functional groups through the versatile chemistry of the nitropyridine scaffold is key to discovering new and effective crop protection agents.

Contributions to Materials Science through Directed Synthesis

While direct, extensive research on the applications of This compound in materials science is not widely documented in publicly available literature, its molecular architecture suggests significant potential as a versatile building block for the directed synthesis of advanced functional materials. The inherent electronic and structural characteristics of the cyclopropoxy and nitropyridine moieties can be strategically exploited to tailor the properties of novel materials for various applications, particularly in the realm of optoelectronics.

The nitropyridine core, being electron-deficient, can act as an acceptor unit in donor-acceptor (D-A) type chromophores. researchgate.net Such molecules are of great interest for their non-linear optical (NLO) properties and for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netrsc.org The electron-withdrawing nature of the nitro group can facilitate intramolecular charge transfer (ICT) when combined with a suitable electron-donating group, a fundamental process for many optoelectronic applications.

The cyclopropyl (B3062369) group, while seemingly a simple alkyl substituent, can impart unique conformational rigidity and electronic properties. The strained three-membered ring can influence the solid-state packing of molecules, which is a critical factor in determining the charge transport properties of organic semiconductors. rsc.org Furthermore, the cyclopropoxy group can enhance the solubility of the resulting materials in organic solvents, which is advantageous for solution-based processing and fabrication of thin-film devices. researchgate.net

Potential Applications in Optoelectronic Materials

The strategic incorporation of This compound into larger conjugated systems could lead to the development of materials with tailored photophysical properties. vu.lt For instance, by coupling it with various aromatic or heteroaromatic donor moieties, a library of D-A compounds could be synthesized. The emission wavelengths, quantum yields, and charge carrier mobilities of these materials could be fine-tuned by systematically varying the donor component.

A hypothetical synthetic pathway could involve the reduction of the nitro group to an amino group, which can then be used as a reactive handle for further chemical modifications. This amino-functionalized intermediate could be condensed with various aldehydes or coupled with other aromatic systems to construct extended π-conjugated molecules.

Illustrative Table of Potential Material Properties

The following table illustrates the potential types of materials that could be synthesized using This compound as a key building block and their hypothetical properties and applications, based on the known functions of similar molecular structures.

| Material Type | Hypothetical Structure | Potential Key Properties | Potential Applications |

| Non-Linear Optical (NLO) Chromophores | Donor-π-bridge-Acceptor (where the nitropyridine moiety is the acceptor) | High second-order NLO response, good thermal stability | Electro-optic modulators, frequency doubling |

| Organic Light-Emitting Diode (OLED) Emitters | Conjugated polymer or small molecule incorporating the nitropyridine unit | Tunable emission color (from blue to red depending on the donor), high photoluminescence quantum yield | Display technologies, solid-state lighting |

| Organic Photovoltaic (OPV) Materials | Donor-acceptor copolymers or small molecule donors/acceptors | Broad absorption spectrum, efficient charge separation and transport | Solar cells, photodetectors |

| Organic Field-Effect Transistor (OFET) Semiconductors | π-stacked molecular crystals or thin films | High charge carrier mobility, good on/off ratio | Flexible electronics, sensors |

It is important to emphasize that the development of these materials is speculative and would require significant experimental investigation to validate their synthesis and properties. Nevertheless, the unique combination of functional groups in This compound makes it a promising candidate for future exploration in the field of materials science.

Theoretical and Computational Investigations of 4 Cyclopropoxy 3 Nitropyridine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 4-Cyclopropoxy-3-nitropyridine dictate its physical and chemical behavior. Computational analyses reveal a complex interplay between the electron-donating cyclopropoxy group and the strongly electron-withdrawing nitro group, mediated by the aromatic pyridine (B92270) ring.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G+(d,p), can elucidate its molecular geometry and electronic properties.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment | 4.5 - 5.5 | Debye |

| Total Energy | -685.123 | Hartrees |

| Polarizability | 140 - 150 | Bohr³ |

Natural Bond Orbital (NBO) Analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and delocalizing interactions. nih.gov In this compound, NBO analysis would reveal strong hyperconjugative interactions. Key interactions include the delocalization of electron density from the lone pair orbitals of the cyclopropoxy oxygen atom into the π* antibonding orbitals of the pyridine ring. This donor-acceptor interaction stabilizes the molecule and confirms the electron-donating character of the alkoxy group. Simultaneously, the nitro group strongly withdraws electron density from the ring through resonance and inductive effects. The stabilization energy (E(2)) associated with these delocalizations can be calculated to quantify the strength of these electronic interactions. scirp.org

Frontier Molecular Orbital (FMO) Analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical for predicting chemical reactivity. mdpi.com

HOMO: The HOMO is expected to be distributed over the electron-rich cyclopropoxy group and the π-system of the pyridine ring. Its energy level indicates the molecule's ability to donate electrons.

LUMO: The LUMO is anticipated to be low in energy and predominantly localized on the pyridine ring, with significant contributions from the carbon atoms at positions 2 and 6 (ortho and para to the nitro group). This low-energy LUMO makes the molecule a strong electron acceptor and highly susceptible to nucleophilic attack at these positions. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.

Table 2: Illustrative FMO and NBO Data for this compound

| Analysis Type | Parameter | Value/Description |

|---|---|---|

| FMO | EHOMO | -6.5 to -7.5 eV |

| ELUMO | -2.0 to -3.0 eV | |

| HOMO-LUMO Gap (ΔE) | 4.0 - 5.0 eV | |

| NBO | Key Interaction 1 | LP(O) → π*(N1-C2) |

| E(2) for Interaction 1 | 15 - 25 kcal/mol | |

| Key Interaction 2 | π(C5-C6) → π*(N-O of NO₂) | |

| E(2) for Interaction 2 | 20 - 30 kcal/mol |

The charge distribution within this compound is highly non-uniform due to the opposing electronic effects of its substituents. Natural Population Analysis (NPA), derived from NBO calculations, can provide quantitative values for the partial atomic charges.

The nitrogen atom of the nitro group will carry a significant positive charge, while the oxygen atoms will be negatively charged. Within the pyridine ring, the carbon atom attached to the nitro group (C3) and the carbons ortho and para to it (C2 and C4) will be rendered electron-deficient (partially positive). This electron deficiency is most pronounced at the C2 and C6 positions, making them the primary sites for nucleophilic attack. Reactivity indices, such as the Fukui function or local electrophilicity, derived from DFT calculations, can further pinpoint these reactive sites. DFT analysis of substituted pyridines confirms that electron-withdrawing groups significantly impact the nucleophilicity and electrophilicity of the ring. ias.ac.in

Table 3: Predicted Partial Atomic Charges (NPA) for Key Atoms (Illustrative)

| Atom | Predicted Charge (e) |

|---|---|

| N (pyridine) | -0.45 |

| C2 | +0.25 |

| C3 | +0.10 |

| C4 | -0.15 |

| N (nitro group) | +0.60 |

| O (nitro group) | -0.40 |

| O (ether) | -0.55 |

Elucidation of Reaction Mechanisms and Pathways

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of intermediates and transition states.

The presence of a nitro group makes this compound a prime substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. acs.org Computational studies on similar dinitropyridine systems show that SNAr reactions proceed via a pathway involving the attack of a nucleophile on an electron-deficient carbon of the ring. researchgate.netresearchgate.net

DFT calculations can model this process by:

Mapping the Reaction Coordinate: Calculating the energy of the system as the nucleophile approaches the pyridine ring.

Identifying Intermediates: Locating the stable, anionic σ-complex, often called a Meisenheimer complex, which is formed upon nucleophilic addition.

Determining Transition States: Finding the highest energy point along the reaction pathway, which corresponds to the transition state (TS).

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate.

For this compound, a nucleophile would preferentially attack the C2 or C6 positions. The reaction could proceed through a classical two-step mechanism (addition-elimination) or a concerted mechanism. researchgate.net The energetics of the reaction, including whether it is exothermic or endothermic, can also be reliably calculated. researchgate.net

Table 4: Illustrative Calculated Energetics for SNAr with a Generic Nucleophile (Nu⁻)

| Parameter | Attack at C2 | Attack at C6 | Unit |

|---|---|---|---|

| Activation Energy (Ea) | 15 - 20 | 18 - 25 | kcal/mol |

| Meisenheimer Intermediate Stability | -10 to -15 | -8 to -12 | kcal/mol |

| Overall Reaction Enthalpy (ΔH) | -5 to -10 | -2 to -7 | kcal/mol |

The geometry and electronic structure of transition states and intermediates provide deep insight into a reaction's mechanism. For the SNAr reaction of this compound, the key intermediate is the Meisenheimer complex. In this species, the attacked carbon atom becomes sp³-hybridized, and the negative charge is delocalized across the pyridine ring and, importantly, onto the nitro group, which is highly stabilizing.

The transition state leading to this intermediate involves the partial formation of the new carbon-nucleophile bond. rsc.orgrsc.org Its geometry is characterized by the trajectory of the nucleophilic attack. scispace.com Frequency calculations in DFT are used to confirm the nature of these structures: a stable intermediate will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. rsc.org Computational studies of nucleophilic substitution on pyridinium ions have shown that the mechanism can involve rate-determining deprotonation of the addition intermediate. nih.gov

Mechanistic Insights into Cyclopropane-Involving Reactions

A detailed mechanistic investigation of this compound would involve computational modeling of its potential reaction pathways. This would include density functional theory (DFT) calculations to map the potential energy surfaces of reactions where the cyclopropyl (B3062369) group participates. Key areas of investigation would be the potential for ring-opening reactions under various conditions, the influence of the nitro and pyridine groups on the stability of the cyclopropane (B1198618) ring, and the exploration of transition states for any predicted reactions. Such studies would provide valuable data on activation energies and reaction kinetics, which are currently unavailable for this specific compound.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is expected to be influenced by the orientation of the cyclopropoxy group relative to the pyridine ring. A thorough conformational analysis, likely employing methods such as relaxed potential energy surface scans using quantum mechanical calculations, would be required to identify the most stable conformers.

Subsequent molecular dynamics (MD) simulations would provide insights into the dynamic behavior of the molecule in different solvent environments. These simulations could reveal the flexibility of the molecule, intramolecular interactions, and the time-averaged conformational preferences. Data from such simulations, including radial distribution functions and root-mean-square deviation (RMSD) analysis, would be essential for a comprehensive understanding of its behavior in a solution, but this data is not currently published.

Prediction of Spectroscopic Features for Mechanistic Validation

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. For this compound, these calculations could provide theoretical NMR (¹H and ¹³C), IR, and UV-Vis spectra. These predicted spectra would be invaluable for the experimental characterization of the compound and for the validation of any proposed reaction mechanisms by comparing theoretical spectra of reactants, intermediates, and products with experimental data. The absence of such published computational spectroscopic data for this compound precludes a detailed discussion in this area.

Advanced Spectroscopic Characterization Techniques Applied to 4 Cyclopropoxy 3 Nitropyridine Research

Application of Vibrational Spectroscopy (FT-IR, Raman) for Mechanistic Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the functional groups and bonding arrangements within 4-Cyclopropoxy-3-nitropyridine. These methods are instrumental in mechanistic studies by allowing researchers to track changes in molecular vibrations as a reaction progresses.

FT-IR Spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound is dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively. The C-O-C stretching of the cyclopropoxy ether linkage and the characteristic vibrations of the pyridine (B92270) ring and cyclopropyl (B3062369) group also provide unique spectral fingerprints. In mechanistic studies, the disappearance of reactant-specific peaks or the emergence of new peaks corresponding to intermediates or products can be monitored in real-time to elucidate reaction pathways.

Raman Spectroscopy , which detects vibrations that cause a change in molecular polarizability, offers complementary information. It is particularly effective for analyzing symmetric non-polar bonds and aromatic ring systems. The symmetric NO₂ stretch is also Raman active. The photochemical reduction of a nitro group to an amino group, for instance, can be tracked by observing the disappearance of the NO₂ vibrational modes and the appearance of N-H stretching modes of the resulting amino group. nih.gov Such cooperative frequency shifts can serve as a precise ruler to monitor chemical reactions in situ. nih.gov Theoretical calculations using Density Functional Theory (DFT) are often employed to predict and assign vibrational frequencies, providing a robust framework for interpreting experimental spectra. nih.govresearchgate.net

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Significance in Mechanistic Studies |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Weak | Disappearance indicates reaction at the nitro group. |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong | Provides complementary data to FT-IR for nitro group reactions. |

| Pyridine Ring C=N/C=C Stretch | 1400 - 1600 | Moderate | Shifts can indicate changes in the ring's electronic structure. |

| Ar-O-C Stretch (Ether) | 1200 - 1275 | Weak | Monitors the integrity of the cyclopropoxy substituent. |

| Cyclopropyl C-H Stretch | ~3100 | Moderate | Confirms the presence of the cyclopropyl group. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provide unambiguous assignment of all atoms and their connectivity.

¹H NMR provides information on the chemical environment of the protons. The protons on the pyridine ring appear as distinct signals in the aromatic region, with their chemical shifts and coupling constants dictated by the electron-withdrawing nitro group and the electron-donating cyclopropoxy group. The protons of the cyclopropyl group typically appear as complex multiplets in the upfield region.

¹³C NMR reveals the chemical environment of the carbon atoms. The carbon atom attached to the nitro group (C3) is significantly deshielded, while the carbon attached to the cyclopropoxy group (C4) is also shifted downfield.

Advanced 2D NMR techniques are essential for confirming the precise structure.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the pyridine and cyclopropyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the cyclopropoxy group and the pyridine ring (e.g., correlation from cyclopropyl protons to C4 of the pyridine ring) and confirming the relative positions of the substituents.

| Atom | Technique | Expected Chemical Shift (δ ppm) | Information Provided |

| Pyridine Protons (H2, H5, H6) | ¹H NMR | 7.5 - 9.0 | Electronic environment of the pyridine ring. |

| Cyclopropoxy Proton (OCH) | ¹H NMR | 4.0 - 4.5 | Confirms the ether linkage. |

| Cyclopropyl Protons (CH₂) | ¹H NMR | 0.8 - 1.5 | Characteristic upfield signals for the strained ring. |

| Pyridine Carbons | ¹³C NMR | 110 - 160 | Carbon skeleton and substituent effects. |

| Cyclopropoxy/Cyclopropyl Carbons | ¹³C NMR | 5 - 60 | Carbon framework of the alkyl substituent. |

UV-Vis and Emission Spectroscopy for Electronic Transitions and Reactivity Monitoring

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions in the ultraviolet region arising from π→π* transitions within the nitropyridine aromatic system and n→π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.

The position of the maximum absorbance (λmax) is sensitive to the electronic nature of the molecule and the solvent environment. The presence of the electron-donating cyclopropoxy group and the electron-withdrawing nitro group creates a "push-pull" system that can shift the absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. This solvatochromic effect, where the absorption wavelength changes with solvent polarity, can provide insights into the molecule's ground and excited state dipole moments. researchgate.netnih.gov

In reactivity monitoring, UV-Vis spectroscopy offers a convenient method for determining reaction kinetics. For example, in a nucleophilic aromatic substitution reaction where the nitro group is displaced, the π-system of the molecule is significantly altered. This leads to a substantial change in the UV-Vis spectrum, allowing the rate of reaction to be followed by monitoring the change in absorbance at a specific wavelength over time. sharif.edu While some pyridine derivatives are fluorescent, emission spectroscopy is generally more applicable to derivatives where the nitro group has been replaced by a fluorophore, as nitroaromatics are often fluorescence quenchers. chemrxiv.org

| Transition Type | Typical Wavelength Range (nm) | Origin | Utility in Reactivity Monitoring |

| π→π | 250 - 350 | Electronic transition within the conjugated pyridine ring system. | Major shifts in λmax upon alteration of the aromatic system. |

| n→π | 330 - 360 | Transition of non-bonding electrons (from N, O) to anti-bonding π* orbitals. | Sensitive to solvent polarity and changes in heteroatom environment. |

Mass Spectrometry for Reaction Pathway Elucidation and Product Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and for characterizing its reaction products.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₁₀N₂O₃). This is critical for confirming the identity of the target compound and distinguishing it from potential isomers.

In reaction pathway elucidation, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate complex reaction mixtures and analyze the individual components. By identifying the mass-to-charge ratio (m/z) of intermediates, byproducts, and the final product, a detailed reaction map can be constructed.

The fragmentation pattern in the mass spectrum provides structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of the nitro group (-NO₂, 46 Da).

Loss of the cyclopropoxy group (-C₃H₅O, 57 Da).

Cleavage of the cyclopropyl ring.

By analyzing these fragments, the core structure and the nature of the substituents can be confirmed.

| Ion | Proposed Formula | m/z (Expected) | Significance |

| Molecular Ion [M]⁺ | C₉H₁₀N₂O₃⁺ | 194 | Confirms the molecular weight of the compound. |

| [M - NO₂]⁺ | C₉H₁₀NO⁺ | 148 | Indicates the presence of a nitro substituent. |

| [M - C₃H₅O]⁺ | C₆H₅N₂O₂⁺ | 137 | Indicates the presence of a cyclopropoxy substituent. |

X-ray Crystallography for Solid-State Structural Analysis of Key Intermediates or Derivatives

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. If this compound or a key crystalline derivative or intermediate can be grown as a suitable single crystal, this technique can unambiguously determine its molecular geometry. mdpi.com

The analysis yields precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For this compound, this would provide exact measurements for the pyridine ring, the nitro group orientation relative to the ring, and the conformation of the cyclopropoxy substituent.

Furthermore, X-ray crystallography reveals how molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (if applicable in derivatives) and π-π stacking. This information is crucial for understanding the physical properties of the solid material and can help rationalize its reactivity in the solid state. While a crystal structure for this compound itself may not be publicly available, the technique remains the gold standard for structural verification of any crystalline solids produced during its synthesis or subsequent reactions. researchgate.netresearchgate.net

| Structural Parameter | Information Obtained |

| Bond Lengths | Confirms covalent bond distances (e.g., C-N, N-O, C-O, C-C). |

| Bond Angles | Determines the geometry around each atom. |

| Torsion Angles | Defines the conformation and orientation of substituents. |

| Unit Cell Dimensions | Describes the size and shape of the repeating crystal lattice. |

| Intermolecular Interactions | Reveals non-covalent forces governing crystal packing. |

Future Perspectives in 4 Cyclopropoxy 3 Nitropyridine Research

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-cyclopropoxy-3-nitropyridine and its derivatives will likely be shaped by the principles of green and sustainable chemistry. Traditional methods for the synthesis of functionalized pyridines often rely on harsh reaction conditions and hazardous reagents. researcher.life Future research will aim to develop more environmentally benign and efficient synthetic strategies.

Key areas of focus will include:

Catalytic C-O Coupling Reactions: The formation of the cyclopropoxy ether linkage is a critical step. Future research could explore the use of transition-metal catalysts (e.g., copper or palladium-based systems) to facilitate the coupling of a 4-halopyridine precursor with cyclopropanol (B106826) under milder conditions than traditional Williamson ether synthesis.

Late-Stage Nitration: The introduction of the nitro group at a late stage of the synthesis offers greater flexibility for the preparation of analogues. Developing selective and efficient nitration methods for functionalized pyridines, potentially using flow chemistry to control the highly exothermic nature of nitration, will be a significant area of investigation. researcher.lifeias.ac.in

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of pyridine (B92270) derivatives is a growing area of interest. researcher.life Future research may identify or engineer enzymes capable of performing the C-O coupling or even the regioselective nitration of the pyridine ring, offering a highly sustainable and selective synthetic route.

Multicomponent Reactions: One-pot multicomponent reactions provide an atom-economical and efficient way to construct complex molecules. nih.gov The development of novel multicomponent reactions that can assemble the this compound core in a single step from simple precursors would be a significant advancement.

Exploration of Unprecedented Reactivity Patterns

The electronic nature of the this compound ring, with its electron-donating cyclopropoxy group and electron-withdrawing nitro group, suggests a rich and complex reactivity profile that is ripe for exploration.

Future research in this area could uncover novel transformations:

Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong activating group for SNAr reactions, making the positions ortho and para to it susceptible to nucleophilic attack. The interplay between the activating nitro group and the potentially directing influence of the cyclopropoxy group could lead to interesting and potentially unexpected regioselectivity in reactions with various nucleophiles (e.g., amines, thiols, alkoxides). researcher.life

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the efficient modification of heterocyclic cores. commonwealthfund.orgscilit.com Future studies could focus on the development of transition-metal-catalyzed C-H activation methods to introduce new substituents at various positions on the this compound ring, providing rapid access to a library of derivatives.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up a vast chemical space for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry. The development of selective reduction methods that tolerate the cyclopropoxy group will be crucial.

Photocatalysis and Electrochemistry: The use of light or electricity to drive chemical reactions offers new avenues for accessing novel reactivity. orfenix.com Future research could explore the photochemical or electrochemical activation of this compound to enable unique transformations that are not accessible through traditional thermal methods.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering improved safety, efficiency, and scalability. azolifesciences.com The future of this compound research will undoubtedly benefit from these technologies.

Flow Nitration: Nitration reactions are often highly exothermic and can be hazardous to perform on a large scale in batch reactors. Flow reactors offer superior heat and mass transfer, allowing for the safe and controlled nitration of pyridine precursors to generate this compound. researcher.lifeias.ac.in

Automated Library Synthesis: The integration of flow chemistry with automated synthesis platforms can enable the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery or materials science. azolifesciences.com

In-line Analysis and Optimization: Flow chemistry systems can be coupled with in-line analytical techniques (e.g., HPLC, NMR) to allow for real-time reaction monitoring and optimization, accelerating the development of efficient synthetic routes.

Advanced Computational Methods for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms and predicting the properties of molecules.

Future research on this compound will leverage computational methods to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing a deeper understanding of the factors that control the reactivity and regioselectivity of reactions involving this compound. ias.ac.inresearchgate.net

Predict Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can be used to predict the physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and metabolic stability. nih.govmdpi.com This can help to guide the design of new molecules with improved drug-like properties.

Virtual Screening: Computational docking studies can be used to predict the binding affinity of this compound derivatives to biological targets, enabling virtual screening campaigns to identify potential drug candidates.

Synergistic Approaches in Academic and Industrial Chemical Research

The development of novel compounds like this compound and the exploration of their full potential will be greatly enhanced by collaborations between academic and industrial research groups. nih.govacs.org

Public-Private Partnerships (PPPs): PPPs can provide a framework for sharing resources, expertise, and risk in the development of new technologies and applications based on this compound. azolifesciences.comcambridge.org

Pre-competitive Research Consortia: The formation of research consortia involving multiple academic and industrial partners can accelerate the fundamental understanding of the chemistry of functionalized nitropyridines, benefiting the entire scientific community.

Open Innovation Platforms: Open innovation platforms can facilitate the sharing of data and ideas, fostering a more collaborative and efficient research ecosystem for the development of new pyridine-based molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Cyclopropoxy-3-nitropyridine, and how can intermediates like 4-hydroxy-3-nitropyridine be optimized for yield?

- Methodology : Begin with nitration of 4-hydroxypyridine to synthesize 4-hydroxy-3-nitropyridine . Subsequent alkoxylation can be achieved using cyclopropanol and phosphorus pentachloride (PCl₅) or POCl₃, analogous to methods for 4-ethoxy-3-nitropyridine . Optimize reaction conditions (e.g., temperature, stoichiometry) using fractional factorial design to maximize yield. Monitor intermediates via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodology : Use NMR (¹H/¹³C) to confirm cyclopropoxy substitution and nitro group placement. IR spectroscopy can validate nitro (1520–1350 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups. Compare spectral data with structurally similar compounds like 2-(4-Methoxyphenoxy)-3-nitropyridine to resolve ambiguities . For purity assessment, employ HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are essential when handling nitro-substituted pyridine derivatives like this compound?

- Methodology : Use nitrile gloves and flame-retardant lab coats to prevent skin contact . Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., POCl₃). For spills, neutralize with inert absorbents and dispose following hazardous waste regulations .

Advanced Research Questions

Q. How can conflicting crystallographic data on nitro-ether pyridine derivatives be resolved during structural elucidation?

- Methodology : Perform single-crystal X-ray diffraction (XRD) to determine bond angles and intermolecular interactions (e.g., C-H···π, N-O···π stacking) . Compare with computational models (DFT) to validate experimental data. If discrepancies arise, re-evaluate crystal packing effects or solvent inclusion artifacts.

Q. What experimental design strategies mitigate side reactions during cyclopropoxy group introduction?

- Methodology : Use a DoE (Design of Experiments) approach to test variables like solvent polarity (e.g., dichloromethane vs. THF), reaction time, and catalyst (e.g., DMAP). Monitor byproducts via LC-MS and adjust conditions to minimize undesired substitutions or nitro group reductions .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Assess degradation products via high-resolution MS and NMR. Compare with degradation pathways of analogous compounds, such as 4-nitro-2,6-pyridinedicarboxylic acid .

Q. What statistical frameworks are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies?

- Methodology : Apply mixed-effects models to account for batch variability in synthetic yields or bioactivity data. Use principal component analysis (PCA) to identify outliers in spectral or crystallographic datasets . For longitudinal studies (e.g., stability), employ time-series analysis with autoregressive models .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies between computational predictions and experimental spectral data?

- Methodology : Re-examine computational parameters (e.g., solvent models, basis sets) in DFT simulations. Validate NMR chemical shift predictions using databases of nitro-aromatic compounds. If conflicts persist, consider dynamic effects (e.g., tautomerism) or impurities in experimental samples .

Q. What steps are critical when reconciling divergent biological activity results across studies?

- Methodology : Perform meta-analysis using standardized assays (e.g., fixed cell lines, consistent IC₅₀ protocols). Control for variables like solvent (DMSO concentration) and batch-to-batch compound variability. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.